tert-Butyl 2-oxo-1,6-diazaspiro[3.4]octane-6-carboxylate
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Overview
Description
tert-Butyl 2-oxo-1,6-diazaspiro[3.4]octane-6-carboxylate is a chemical compound with a unique spirocyclic structure. This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. Its molecular formula is C11H18N2O3, and it is often used as a reagent in organic synthesis .
Preparation Methods
The synthesis of tert-Butyl 2-oxo-1,6-diazaspiro[3.4]octane-6-carboxylate involves several steps. One common method includes the reaction of tert-butyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate with appropriate reagents under controlled conditions . The reaction typically requires a base, such as sodium hydride, and a solvent, like dimethylformamide, to facilitate the formation of the spirocyclic structure. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity .
Chemical Reactions Analysis
tert-Butyl 2-oxo-1,6-diazaspiro[3.4]octane-6-carboxylate undergoes various chemical reactions, including:
Scientific Research Applications
tert-Butyl 2-oxo-1,6-diazaspiro[3.4]octane-6-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of tert-Butyl 2-oxo-1,6-diazaspiro[3.4]octane-6-carboxylate involves its interaction with specific molecular targets. For example, as an MCH-1R antagonist, it binds to the melanin concentrating hormone receptor, inhibiting its activity and thereby modulating physiological processes related to appetite and energy balance . The compound’s spirocyclic structure allows for unique interactions with these targets, enhancing its efficacy .
Comparison with Similar Compounds
tert-Butyl 2-oxo-1,6-diazaspiro[3.4]octane-6-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 2,6-diazaspiro[3.4]octane-2-carboxylate: This compound has a similar spirocyclic structure but differs in the position of functional groups, leading to different reactivity and applications.
tert-Butyl 1,6-diazaspiro[3.4]octane-6-carboxylate hemioxalate: This compound is used in similar synthetic applications but has different solubility and stability properties.
The uniqueness of this compound lies in its specific functional groups and spirocyclic structure, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C11H18N2O3 |
---|---|
Molecular Weight |
226.27 g/mol |
IUPAC Name |
tert-butyl 2-oxo-1,7-diazaspiro[3.4]octane-7-carboxylate |
InChI |
InChI=1S/C11H18N2O3/c1-10(2,3)16-9(15)13-5-4-11(7-13)6-8(14)12-11/h4-7H2,1-3H3,(H,12,14) |
InChI Key |
NAJUIQDLFBLDBO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)CC(=O)N2 |
Origin of Product |
United States |
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